molecular formula C9H9BrN2O3 B1525143 3-(4-Bromo-2-nitrophenoxy)azetidine CAS No. 1220027-84-8

3-(4-Bromo-2-nitrophenoxy)azetidine

Cat. No. B1525143
M. Wt: 273.08 g/mol
InChI Key: JBIQIBUVKUNXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-nitrophenoxy)azetidine is a chemical compound with the CAS Number: 1220027-84-8 . Its molecular weight is 273.09 .


Synthesis Analysis

The synthesis of azetidines, the class of compounds to which 3-(4-Bromo-2-nitrophenoxy)azetidine belongs, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The InChI Code for 3-(4-Bromo-2-nitrophenoxy)azetidine is 1S/C9H9BrN2O3/c10-6-1-2-9 (8 (3-6)12 (13)14)15-7-4-11-5-7/h1-3,7,11H,4-5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Bromo-2-nitrophenoxy)azetidine include a molecular weight of 273.09 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Derivatives : A study focused on the synthesis of novel bromophenol derivatives, including structures related to azetidine, for their evaluation as carbonic anhydrase inhibitors. These compounds exhibited significant inhibitory activity against human carbonic anhydrase isoforms, suggesting potential applications in treating conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2013).

  • Ring Transformation for Piperidine Synthesis : Another research avenue explored the reactivity of azetidine derivatives for the stereoselective preparation of piperidines, indicating the utility of azetidine in constructing complex nitrogen-containing cycles with potential medicinal chemistry applications (Mollet et al., 2011).

Anticancer Agent Development

  • Investigative Anticancer Agents : Azetidine derivatives have also been studied for their potential as anticancer agents. For example, the structural analysis of 1-bromoacetyl-3,3-dinitroazetidine, derived from energetic materials, provides insights into its biological activity and potential application in cancer therapy (Deschamps et al., 2013).

Synthesis of Saturated Azacycles

  • Intermolecular sp3-C-H Amination : The development of methods for the synthesis of saturated azacycles through intermolecular sp3-C-H amination of alkyl bromide derivatives showcases the versatility of azetidine-based compounds in synthesizing cyclic secondary amines, which are valuable in drug discovery (Betz et al., 2019).

Environmental and Biological Applications

  • Environmental Contaminant Degradation : Research on azophenothiazine compounds, which can be synthesized through reactions involving azetidine derivatives, demonstrates their potential in addressing environmental contaminants through biological degradation pathways (Ayuk et al., 2018).

properties

IUPAC Name

3-(4-bromo-2-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-6-1-2-9(8(3-6)12(13)14)15-7-4-11-5-7/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIQIBUVKUNXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292780
Record name 3-(4-Bromo-2-nitrophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-nitrophenoxy)azetidine

CAS RN

1220027-84-8
Record name 3-(4-Bromo-2-nitrophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-nitrophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-nitrophenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2-nitrophenoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-2-nitrophenoxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-2-nitrophenoxy)azetidine
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-2-nitrophenoxy)azetidine
Reactant of Route 6
Reactant of Route 6
3-(4-Bromo-2-nitrophenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.